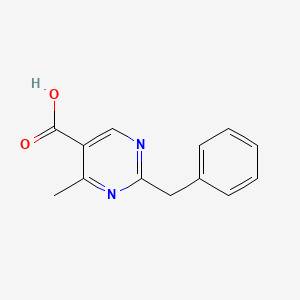

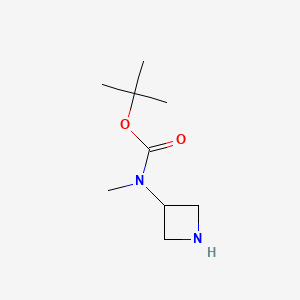

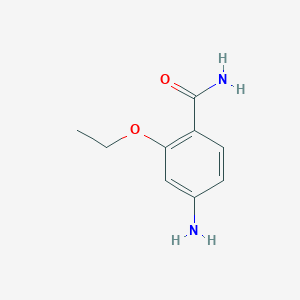

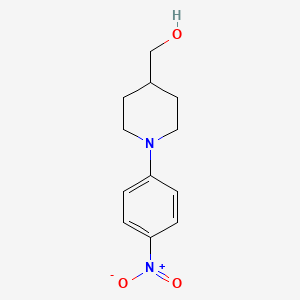

(1-(4-Nitrophenyl)piperidin-4-yl)methanol

概要

説明

Synthesis Analysis

The synthesis of piperidine derivatives with nitrophenyl groups involves the condensation of piperidin-4-yl-diphenyl-methanol with different sulfonyl chlorides in the presence of a solvent such as methylene dichloride and a base like triethylamine. This method has been successfully applied to produce compounds such as 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol . These reactions are typically characterized by spectroscopic techniques and confirmed by X-ray crystallography, ensuring the correct structure of the synthesized compounds.

Molecular Structure Analysis

X-ray crystallography has revealed that these piperidine derivatives crystallize in the monoclinic crystal class, with specific space groups and cell parameters detailed for each compound . The piperidine ring in these molecules adopts a chair conformation, which is a common and stable conformation for six-membered rings. The geometry around the sulfur atom in the sulfonyl group is described as a distorted tetrahedron .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by substituents on the phenyl rings. For instance, the kinetics of piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls have been studied, showing that the rates of reaction can be correlated with the electronic nature of the substituents using a modified Hammett relationship . This suggests that the electronic properties of the substituents can significantly affect the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be explored through computational methods such as Density Functional Theory (DFT). For example, DFT studies on ((Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime) have provided insights into the optimized molecular geometry, reactive parameters, and electronic properties like the HOMO-LUMO energy gap . Additionally, the molecule's reactive sites have been identified through Molecular Electrostatic Potential (MEP) mapping, and various noncovalent interactions have been described using the Quantum Theory of Atoms in Molecules (QTAIM) framework .

科学的研究の応用

Synthesis and Structural Analysis

- Synthesis Techniques : The synthesis of similar compounds to (1-(4-Nitrophenyl)piperidin-4-yl)methanol involves condensation reactions using specific solvents and bases, as demonstrated in the synthesis of related compounds like 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol and 1-(toluene-4-sulfonyl)-piperidin-4-yl-methanol (Prasad et al., 2008), (Girish et al., 2008).

- Crystal Structure Characterization : X-ray crystallography reveals the crystal structure and conformation of these compounds, which often show the piperidine ring in a chair conformation, and a distorted tetrahedral geometry around certain atoms (Prasad et al., 2008), (Girish et al., 2008).

Chemical Reactivity and Catalysis

- Aromatic Nucleophilic Substitution : Studies on related compounds show aromatic nucleophilic substitution reactions, indicating potential reactivity patterns for this compound in chemical synthesis (Spinelli et al., 1977), (Emokpae et al., 1990).

Biological Applications

- Anticancer Properties : Piperidine derivatives have been explored for their anticancer effects. Compounds with similar structural frameworks have shown antiproliferative activity, suggesting potential research avenues for this compound in oncology (Vinaya et al., 2011).

Miscellaneous Applications

- Synthesis of Novel Compounds : Synthesis of novel compounds using this compound could be explored, as seen in the synthesis of various derivatives from related compounds (Feng, 2011), (Vervisch et al., 2012).

Safety and Hazards

作用機序

Mode of Action

It is known that the compound is a derivative of organic ketones, which suggests that it may interact with biological targets in a similar manner to other ketone derivatives .

Pharmacokinetics

It is known that the compound is soluble in alcohol, ether, and ether solutions, but has low solubility in water . This suggests that its bioavailability may be influenced by these factors .

Result of Action

The molecular and cellular effects of (1-(4-Nitrophenyl)piperidin-4-yl)methanol’s action are currently unknown. As a derivative of organic ketones, it may have certain toxic effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more effective in environments where alcohol, ether, or ether solutions are present . Additionally, the compound should be stored in a sealed container and kept away from heat sources and flames for safety and stability .

特性

IUPAC Name |

[1-(4-nitrophenyl)piperidin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c15-9-10-5-7-13(8-6-10)11-1-3-12(4-2-11)14(16)17/h1-4,10,15H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKPUSPBJFCEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634256 | |

| Record name | [1-(4-Nitrophenyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

471937-85-6 | |

| Record name | [1-(4-Nitrophenyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。